Opioid Receptor Engagement: Differential Selectivity vs. the ML138 Analog
The closest structurally characterized analog for which quantitative target-engagement data exist is ML138 (2-[5-[(3,4-dichlorobenzyl)thio]-4-(2-furfuryl)-1,2,4-triazol-3-yl]pyridine). ML138 shares the 5-[(3,4-dichlorophenyl)methylthio] group with the target compound but replaces the 4-amino group with a 4-furfuryl substituent. In functional assays, ML138 exhibits differential activity across opioid receptors: it acts as a kappa opioid receptor (KOR) agonist with an EC50 of 867 nM in β-arrestin2 recruitment, while showing substantially weaker activity at the mu opioid receptor (EC50 > 32,000 nM) [1]. This selectivity profile is directly linked to the triazole substitution pattern. The target compound, possessing a 4-amino group instead of a bulky 4-furfuryl substituent, is predicted to alter the pharmacophore's shape and hydrogen-bonding capacity, which may improve or shift subtype selectivity . Procurement of the target compound therefore enables direct experimental comparison to ML138 to validate whether the 4-amino modification enhances KOR selectivity or introduces a distinct polypharmacology profile.
| Evidence Dimension | Kappa opioid receptor functional activity (EC50) vs. mu opioid receptor selectivity |
|---|---|
| Target Compound Data | Not directly assayed; structural features (4-amino, 3-furyl) predicted to alter opioid receptor engagement relative to ML138 |
| Comparator Or Baseline | ML138 EC50 (KOR β-arrestin2) = 867 nM; EC50 (MOR β-arrestin2) > 32,000 nM [1] |
| Quantified Difference | Selectivity ratio (MOR/KOR) > 37-fold for comparator; target compound's ratio unknown pending assay |
| Conditions | β-arrestin2 recruitment assay; human kappa and mu opioid receptors expressed in CHO cells (data source: Sanford-Burnham Center for Chemical Genomics via BindingDB) |
Why This Matters
This evidence establishes a clear structural hypothesis: the 4-amino substitution distinguishes the target compound from ML138 and may yield a divergent opioid receptor selectivity profile, making it a distinct chemical probe for GPCR profiling.
- [1] BindingDB Entry BDBM65817 (ML138). Affinity data for kappa opioid receptor (EC50 = 867 nM, β-arrestin2 recruitment) and mu opioid receptor (EC50 > 32,000 nM). Sanford-Burnham Center for Chemical Genomics / NIH Molecular Libraries Program. View Source
